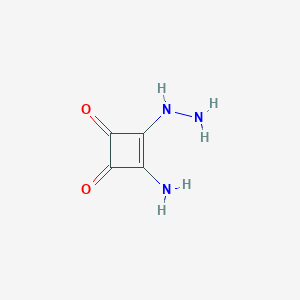
3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-ginsenoside Rg3: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the ginsenoside family, which are saponins known for their diverse pharmacological properties. R-ginsenoside Rg3 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-ginsenoside Rg3 typically involves the hydrolysis of ginsenoside Rb1 or Rb2, which are major ginsenosides in Panax ginseng. The hydrolysis can be achieved using acidic or enzymatic methods. For example, acidic hydrolysis involves treating ginsenoside Rb1 with hydrochloric acid under controlled conditions to yield R-ginsenoside Rg3. Enzymatic hydrolysis, on the other hand, employs specific enzymes such as β-glucosidase to selectively cleave glycosidic bonds .
Industrial Production Methods
Industrial production of R-ginsenoside Rg3 often utilizes biotransformation processes. This involves cultivating microorganisms capable of converting precursor ginsenosides into R-ginsenoside Rg3. For instance, certain strains of fungi or bacteria are used to ferment ginseng extracts, leading to the production of R-ginsenoside Rg3 in large quantities .
Chemical Reactions Analysis
Types of Reactions
R-ginsenoside Rg3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, impacting the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Glycosylation can be achieved using glycosyl donors and catalysts such as trifluoromethanesulfonic acid.
Major Products
The major products formed from these reactions include various derivatives of R-ginsenoside Rg3, each with potentially unique biological activities. For example, oxidation can yield oxidized ginsenosides, while glycosylation can produce glycosylated derivatives .
Scientific Research Applications
R-ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.
Biology: Research focuses on its role in cellular processes, such as apoptosis and cell proliferation.
Medicine: R-ginsenoside Rg3 is investigated for its therapeutic potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
R-ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:
Anti-cancer: It inhibits cancer cell proliferation and induces apoptosis by modulating pathways such as PI3K/Akt and MAPK.
Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Neuroprotection: It protects neurons from oxidative stress and apoptosis by activating the Nrf2 pathway and enhancing antioxidant defenses.
Comparison with Similar Compounds
R-ginsenoside Rg3 is compared with other ginsenosides, such as:
Ginsenoside Rb1: Known for its anti-fatigue and neuroprotective effects.
Ginsenoside Rb2: Exhibits anti-diabetic and anti-obesity properties.
Ginsenoside Rh2: Noted for its potent anti-cancer activity.
R-ginsenoside Rg3 is unique due to its specific molecular structure, which confers distinct pharmacological properties, particularly its strong anti-cancer and anti-inflammatory effects .
Properties
CAS No. |
178324-48-6 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
3-amino-4-hydrazinylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H5N3O2/c5-1-2(7-6)4(9)3(1)8/h7H,5-6H2 |
InChI Key |
BALMAKLASAFCHV-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NN)N |
Canonical SMILES |
C1(=C(C(=O)C1=O)NN)N |
Synonyms |
3-Cyclobutene-1,2-dione,3-amino-4-hydrazino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
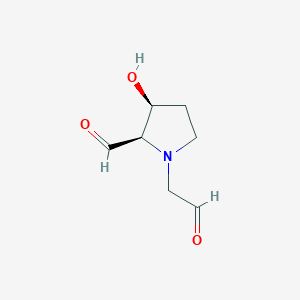
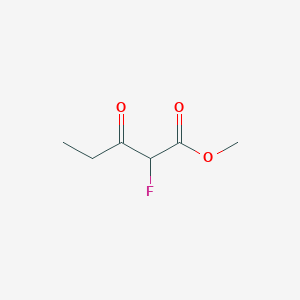
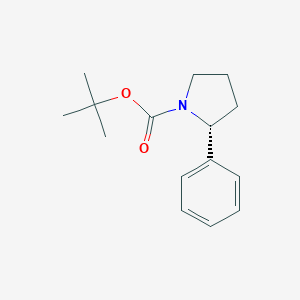
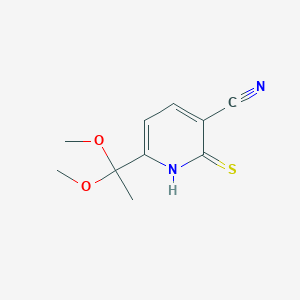
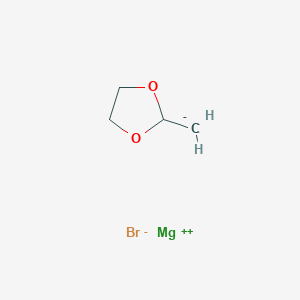
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
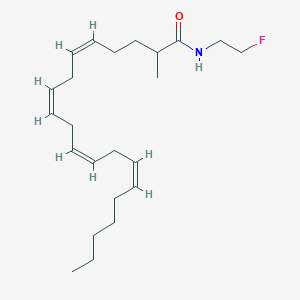
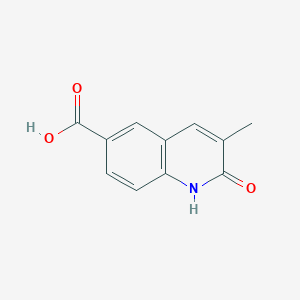
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
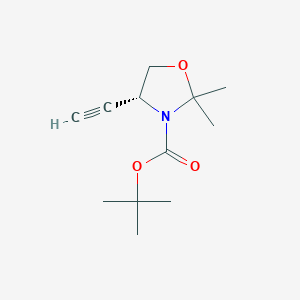
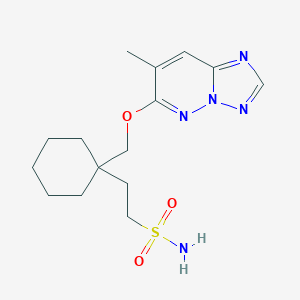
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
